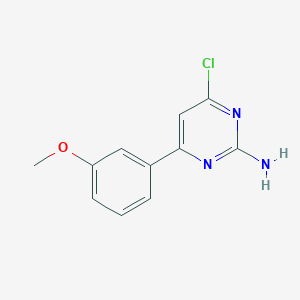

4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine

CAS No.: 862168-12-5

Cat. No.: VC8142291

Molecular Formula: C11H10ClN3O

Molecular Weight: 235.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862168-12-5 |

|---|---|

| Molecular Formula | C11H10ClN3O |

| Molecular Weight | 235.67 g/mol |

| IUPAC Name | 4-chloro-6-(3-methoxyphenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C11H10ClN3O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) |

| Standard InChI Key | ULEVPPCKUXIGEJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl |

Introduction

Synthesis of 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine

Retrosynthetic Analysis

The target compound can be conceptualized as a product of two key transformations:

-

Construction of the pyrimidine core via cyclization reactions.

-

Introduction of the 3-methoxyphenyl and chloro substituents through cross-coupling or electrophilic substitution.

Buchwald-Hartwig Amination

Adapting methodologies from , the 2-amine group can be installed via palladium-catalyzed coupling. For example, reacting 4-chloro-6-iodopyrimidine with 3-methoxyphenylboronic acid under Suzuki-Miyaura conditions could yield the 6-aryl intermediate, followed by amination at the 2-position. Typical conditions involve:

-

Catalyst: Dichlorobis(triphenylphosphine)Pd(II) (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Sodium tert-butoxide

Yields for analogous reactions range from 27% to 82%, depending on steric and electronic effects .

Direct Cyclization

An alternative approach involves condensing 3-methoxyacetophenone with guanidine derivatives. For instance, heating 3-methoxyacetophenone with guanidine hydrochloride in ethanol in the presence of sodium ethoxide generates the pyrimidine ring via enamine formation and cyclization . This method produced 4-(pyridin-3-yl)pyrimidin-2-amine in 73% yield, suggesting comparable efficiency for the 3-methoxyphenyl variant .

Structural and Physicochemical Properties

Molecular Characteristics

-

Molecular Formula: C₁₁H₁₀ClN₃O

-

Molecular Weight: 251.67 g/mol

-

IUPAC Name: 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine

Table 1: Comparative Physicochemical Properties

The methoxy group enhances solubility in polar solvents compared to chloro-substituted analogs, as evidenced by the reduced XLogP3 value .

Spectroscopic Data

-

FT-IR: Expected N-H stretch at ~3300 cm⁻¹ (amine), C-Cl stretch at ~750 cm⁻¹, and C-O-C asymmetric stretch at ~1250 cm⁻¹ .

-

¹H NMR: Aromatic protons of the 3-methoxyphenyl group appear as a multiplet at δ 6.8–7.4 ppm, with the methoxy singlet at δ 3.8 ppm. The pyrimidine H-5 proton resonates near δ 8.2 ppm .

Kinase Inhibition

The planar pyrimidine core facilitates interactions with ATP-binding pockets in kinases. Compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines inhibit cyclin-dependent kinases at IC₅₀ values < 100 nM . Molecular docking studies suggest that the 3-methoxy group could form hydrogen bonds with kinase hinge regions, potentially enhancing affinity.

Research Challenges and Future Directions

Synthetic Optimization

Current yields for analogous Buchwald-Hartwig reactions remain suboptimal (27–82%) . Screening alternative ligands (e.g., BINAP) or catalysts (e.g., Pd(OAc)₂) may improve efficiency.

Biological Validation

In vitro testing against Gram-positive and Gram-negative bacteria is critical to validate hypothesized activities. Additionally, assessing cytotoxicity in mammalian cell lines will clarify therapeutic potential.

Computational Studies

Density functional theory (DFT) calculations could elucidate electronic effects of the 3-methoxy group on aromatic stacking and hydrogen bonding, guiding further structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume